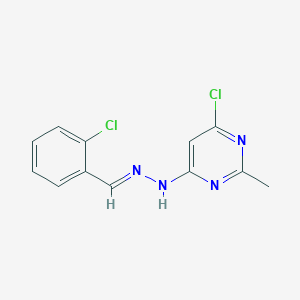
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CCMH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-chlorobenzaldehyde and 6-chloro-2-methyl-4-pyrimidinylhydrazine.
科学的研究の応用
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor properties and has been used in cancer research. 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its antibacterial and antiviral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with DNA synthesis. Further research is needed to fully understand the mechanism of action of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders. 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, there are also limitations to its use. 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be toxic in high doses, and its mechanism of action is not fully understood. Additionally, further research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One potential area of research is the development of new synthesis methods that are more efficient or cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential applications in the treatment of various diseases. Finally, research is needed to determine the optimal dosage and administration of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone for various applications.
合成法
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized by reacting 2-chlorobenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction can be carried out in a solvent such as ethanol or methanol. The resulting compound can be purified using various techniques such as recrystallization or chromatography.
特性
IUPAC Name |
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c1-8-16-11(14)6-12(17-8)18-15-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMCYSANWCPAO-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)


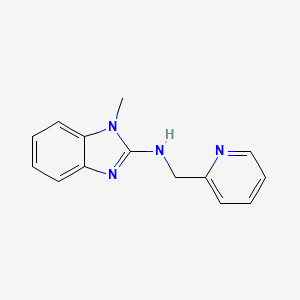
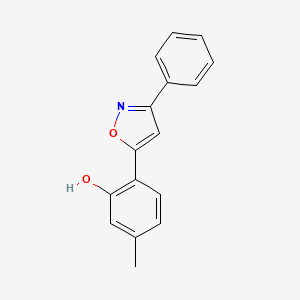
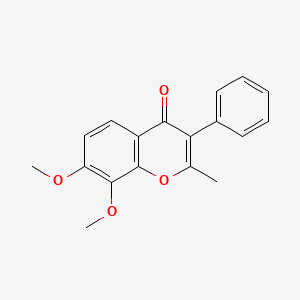

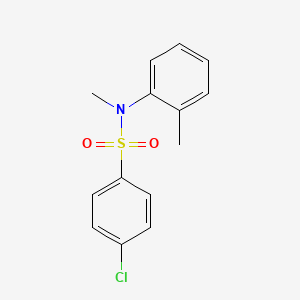
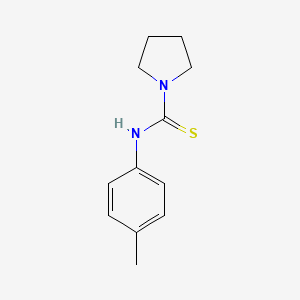
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
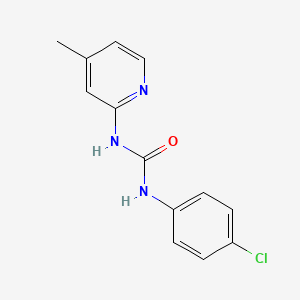
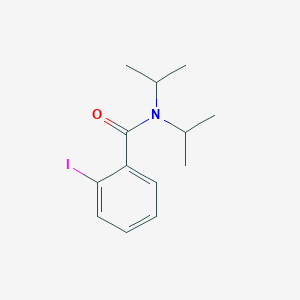

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)